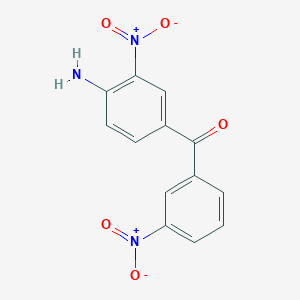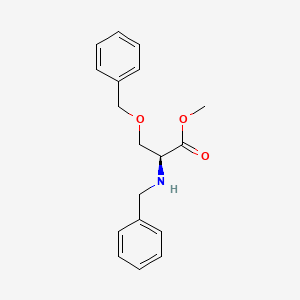
1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone typically involves the bromination of 2-(tert-butyl)-1H-indole followed by acylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The acylation step involves the reaction of the brominated indole with ethanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form different derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like 1-(3-azido-2-(tert-butyl)-1H-indol-1-yl)ethanone or 1-(3-thio-2-(tert-butyl)-1H-indol-1-yl)ethanone.
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanol.
Scientific Research Applications
1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole core. The bromine and tert-butyl groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(3-Chloro-2-(tert-butyl)-1H-indol-1-yl)ethanone
- 1-(3-Fluoro-2-(tert-butyl)-1H-indol-1-yl)ethanone
- 1-(3-Iodo-2-(tert-butyl)-1H-indol-1-yl)ethanone
Comparison: Compared to its halogenated analogs, 1-(3-Bromo-2-(tert-butyl)-1H-indol-1-yl)ethanone may exhibit different reactivity and biological activity due to the unique properties of the bromine atom. Bromine is larger and more polarizable than chlorine and fluorine, which can influence the compound’s interactions with molecular targets and its overall stability.
Properties
Molecular Formula |
C14H16BrNO |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
1-(3-bromo-2-tert-butylindol-1-yl)ethanone |
InChI |
InChI=1S/C14H16BrNO/c1-9(17)16-11-8-6-5-7-10(11)12(15)13(16)14(2,3)4/h5-8H,1-4H3 |
InChI Key |
ADPSJVCBNNCCEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11836313.png)




![4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B11836339.png)


![2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one](/img/structure/B11836376.png)

![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)
